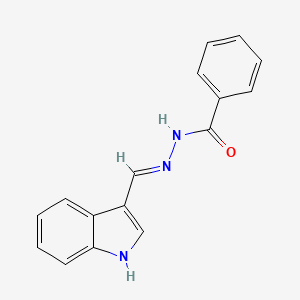

Benzoic acid (1H-indol-3-ylmethylene)-hydrazide

説明

Indole derivatives are of wide interest due to their diverse biological and clinical applications . They are considered an important class of bioactive heterocyclic compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of indole derivatives with other compounds. For instance, a compound was synthesized by the reaction of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid with 2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-ylethanone .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzimidazole bridged benzophenone substituted indole scaffold . The Schiff base is acting as a monovalent bidentate ligand .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with other molecules. For instance, certain compounds were found to inhibit microbial tyrosinase .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve interactions with solvents and other chemicals. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学的研究の応用

Structural and Activity Relationships in Antituberculotic Compounds

Studies on the derivatives of isonicotinic acid hydrazide (isoniazid) have shown relationships between structure, disintegration, and antituberculotic in vitro activity. Many compounds were found to not withstand in vitro conditions, undergoing partial hydrolysis. The complexity and heterogeneity of molecular events linked to hydrolysis were analyzed, revealing trends when structural features are clustered. However, many so-called "novel leads" were concluded to be precursors of an INH-based scaffold, indicating that INH, a prodrug, is not a promising lead compound due to its efficiency being unmatched by its ring-substitution or analogous backbones (Scior & Garcés-Eisele, 2006).

Role in Gut Function

Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. It has been shown to improve growth and health, partially derived from the promotion of gut functions such as digestion, absorption, and barrier functions. Studies using piglets and porcine intestinal epithelial cells as models have indicated that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excess administration can damage gut health through redox status (Mao et al., 2019).

Indole Synthesis and Classification

Indole synthesis, essential for preparing compounds like indole alkaloids, has seen the development of various methods over the years. A framework for classifying all indole syntheses has been presented, considering the complexity and the need for a systematic approach to categorize these syntheses. This classification aids in understanding the historical and current state of the art in indole synthesis strategies, which is crucial for avoiding duplication and directing efforts towards overcoming challenges in this field (Taber & Tirunahari, 2011).

作用機序

Target of Action

Benzoic acid (1H-indol-3-ylmethylene)-hydrazide, also known as N’-(1H-indol-3-ylmethylene)benzohydrazide, is a compound that has been studied for its potential antimicrobial properties . The primary target of this compound is FtsZ , a key functional protein in bacterial cell division . FtsZ is considered a potential target for the development of novel antibacterial agents .

Mode of Action

It is believed that the compound interacts with its target, ftsz, and disrupts the normal function of this protein, thereby inhibiting bacterial cell division . This disruption can lead to the death of the bacteria, making the compound a potential antibacterial agent .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to bacterial cell division, given its target of FtsZ . By inhibiting FtsZ, the compound disrupts the normal cell division process, which can lead to the death of the bacteria .

Result of Action

The result of the compound’s action is the potential inhibition of bacterial cell division, leading to the death of the bacteria . This makes the compound a potential antibacterial agent .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(12-6-2-1-3-7-12)19-18-11-13-10-17-15-9-5-4-8-14(13)15/h1-11,17H,(H,19,20)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZLLYBQEWHEKL-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzoic acid (1H-indol-3-ylmethylene)-hydrazide | |

CAS RN |

10245-39-3 | |

| Record name | BENZOIC ACID (1H-INDOL-3-YLMETHYLENE)-HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)

![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)

![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2386454.png)